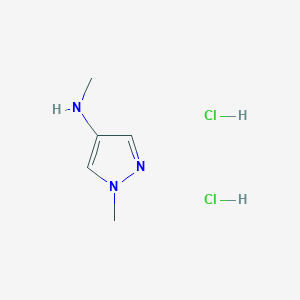

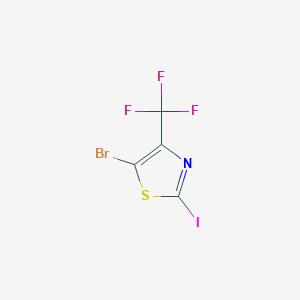

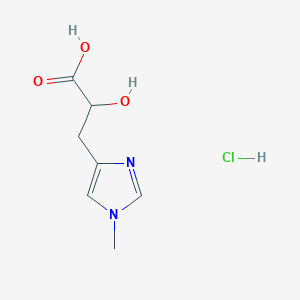

![molecular formula C7H10O2 B2579425 5-Oxaspiro[2.4]heptane-2-carbaldehyde CAS No. 1780412-12-5](/img/structure/B2579425.png)

5-Oxaspiro[2.4]heptane-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Oxaspiro[2.4]heptane-2-carbaldehyde is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In 4]heptane-2-carbaldehyde.

Aplicaciones Científicas De Investigación

Regioselective Cycloaddition Reactions

- Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates are obtained from the highly regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate. This method showcases the utility of 5-oxaspiro derivatives in constructing complex spirocyclic architectures (Molchanov & Tran, 2013).

Palladium-Catalyzed Synthesis

- A palladium-catalyzed decarboxylative cyclopropanation method was developed to yield 4-oxaspiro[2.4]heptanes with high selectivity. The reaction demonstrates the controlled nucleophilic attack on π-allylpalladium intermediates, facilitated by specific ligand and solvent conditions, highlighting the synthetic versatility of oxaspiro structures (Shintani, Ito, & Hayashi, 2012).

Novel Angular Spirocyclic Azetidines

- The synthesis of novel angular azaspiro[3.3]heptanes and the practical synthesis of 5-oxo-2-azaspiro[3.3]heptanes were reported. These methods are significant for the preparation of spirocyclic building blocks, which are valuable in drug discovery due to their structural diversity (Guerot et al., 2011).

Metal Catalyzed Rearrangements

- The rearrangement of cyclopropanespiro-β-lactones to 2(5H)-furanones and 2(3H)-furanones, catalyzed by metal species, showcases the chemical flexibility of spiro compounds. This general reaction mechanism involves the novel insertion of metal into specific bonds, revealing the potential for regioselective synthesis of furanones (Geraghty, 1994).

Stereocontrolled Synthesis

- A stereoselective synthesis method for 2-oxaspiro[m,n]alkane derivatives was developed using the Prins-pinacol annulation of alkene diols. This methodology extends to the synthesis of oxatricyclic ring systems, illustrating the synthetic utility of oxaspiro compounds in creating complex molecular structures (Chavre et al., 2009).

Propiedades

IUPAC Name |

5-oxaspiro[2.4]heptane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-4-6-3-7(6)1-2-9-5-7/h4,6H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKMNWFNYKEXLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC12CC2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxaspiro[2.4]heptane-1-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

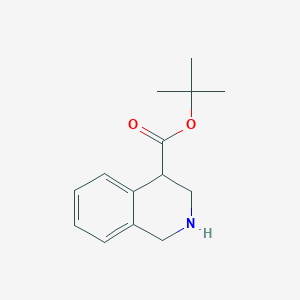

![2-propyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide](/img/structure/B2579345.png)

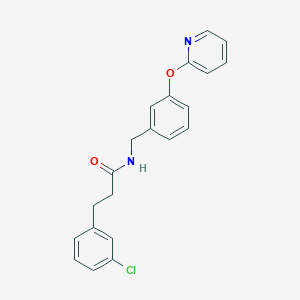

![N-(2-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2579348.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2579351.png)

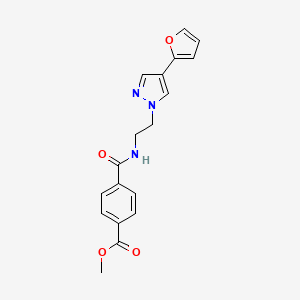

![N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2579361.png)